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Compound of Interest

Compound Name:
4-Methyl-2-phenylpyrimidine-5-

carboxylic acid

Cat. No.: B1347268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Methyl-2-phenylpyrimidine-5-carboxylic acid (CAS No. 103249-79-2). Due to the limited

availability of published experimental spectra for this specific compound, this document

presents a predicted spectroscopic profile based on the analysis of closely related analogues

and established principles of NMR, IR, and mass spectrometry. This guide is intended to assist

researchers in the identification and characterization of this and similar pyrimidine-based

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.

Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~13.0 br s 1H -COOH

~8.90 s 1H H6 (pyrimidine)

~8.40-8.30 m 2H ortho-H (phenyl)

~7.60-7.50 m 3H
meta-, para-H

(phenyl)

~2.70 s 3H -CH₃

Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Assignment

~167.0 -COOH

~164.0 C2 (pyrimidine)

~162.0 C4 (pyrimidine)

~158.0 C6 (pyrimidine)

~137.0 C1' (phenyl, ipso)

~131.0 C4' (phenyl, para)

~129.0 C2', C6' (phenyl, ortho)

~128.5 C3', C5' (phenyl, meta)

~120.0 C5 (pyrimidine)

~24.0 -CH₃

Predicted IR Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (methyl)

~1720 Strong C=O stretch (carboxylic acid)

~1600, ~1580, ~1480 Medium-Strong
C=C and C=N stretching

(pyrimidine and phenyl rings)

~1450 Medium C-H bend (methyl)

~1300 Medium
C-O stretch / O-H bend

(carboxylic acid)

~770, ~690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

214 High [M]⁺ (Molecular Ion)

197 Medium [M - OH]⁺

169 Medium [M - COOH]⁺

103 High [C₆H₅CN]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred

to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100 mg

of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet

using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A

small amount of the sample is introduced into the instrument, typically via a direct insertion

probe. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis Diagrams
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

analysis of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid.
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General Synthesis Workflow

Starting Materials

Benzamidine

Condensation Reaction

Ethyl 2-formyl-3-oxobutanoate
(or equivalent)

Saponification
(Ester Hydrolysis)

Acidification & Workup

4-Methyl-2-phenylpyrimidine-
5-carboxylic acid

Click to download full resolution via product page

Caption: General synthetic route for pyrimidine-5-carboxylic acids.
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Spectroscopic Analysis Workflow

Spectroscopic Techniques

Purified Compound

NMR (¹H, ¹³C) FTIR Mass Spectrometry

Data Interpretation
& Structure Confirmation

Technical Report

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization of the target compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-phenylpyrimidine-5-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347268#spectroscopic-data-of-4-methyl-2-
phenylpyrimidine-5-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1347268?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

